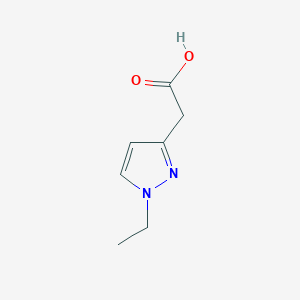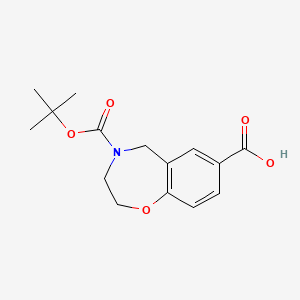
2-(1-ethyl-1H-pyrazol-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid, is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in pharmaceutical chemistry.
Synthesis Analysis
The synthesis of related pyrazole derivatives has been explored in several studies. For instance, ethyl 3-amino-1H-pyrazole-4-carboxylate was synthesized and further reacted with acetic anhydride to yield acetylated products, which are mainly nitrogen atoms in the ring . The reaction conditions varied in terms of solvent polarity, temperature, and the presence of a catalytic base, which influenced the formation of monoacetylated and diacetylated products. The study provides a detailed methodology for the preparation of these compounds, which could be adapted for the synthesis of 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using techniques such as X-ray crystallography, as demonstrated in the study where the crystal structures of certain pyrazole and pyridine derivatives were described . These techniques are crucial for determining the geometry and confirming the identity of synthesized compounds. The molecular structure of 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid would likely be analyzed similarly to ensure accurate characterization.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including condensation with other molecules. For example, (pyrazol-1-yl)acetic acid was condensed with a dipeptide to generate derivatives with metal ion binding sites . This indicates that 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid could potentially participate in similar reactions, which could be explored for the development of novel compounds with specific binding properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are typically characterized using spectroscopic methods such as HPLC, FT-IR, NMR, and MS . These methods provide information on the purity, functional groups, and molecular structure of the compounds. The study of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, for instance, included a comprehensive analysis using these techniques, which could be applied to the analysis of 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid .
Applications De Recherche Scientifique
Synthesis and Chemical Applications
Synthesis of Antimicrobial Agents : Derivatives of 2-(1H-pyrazol-1-yl)acetic acid, such as 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone, have been synthesized and shown to possess significant antibacterial activity against common pathogenic bacteria (Asif et al., 2021).
Preparation of N-Fused Heterocycles : The compound has been used in the efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation reactions, useful in the preparation of new heterocyclic compounds (Ghaedi et al., 2015).
Biological Applications
Catalysts in Polymerization : Derivatives like (pyrazolylethyl-amine)zinc(II) carboxylate complexes have been used as catalysts for the copolymerization of CO2 and cyclohexene oxide, demonstrating significant potential in polymer synthesis (Matiwane et al., 2020).
Antioxidant Properties : Pyrazole derivatives, like ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, have been synthesized and evaluated for antioxidant properties, showing potential for biological applications (Naveen et al., 2021).
Material Science and Corrosion Inhibition
Corrosion Inhibition : Pyrazoline derivatives, including those derived from 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid, have shown effectiveness as corrosion inhibitors for mild steel in acidic media, demonstrating their utility in materials protection (Lgaz et al., 2018).
Fluorescent Sensors for Metal Ions : Novel pyrazoline derivatives have been synthesized and proposed as highly selective fluorescent sensors for metal ions, indicating applications in analytical chemistry (Gong et al., 2011).
Propriétés
IUPAC Name |
2-(1-ethylpyrazol-3-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-2-9-4-3-6(8-9)5-7(10)11/h3-4H,2,5H2,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKALDLHVKUPBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-ethyl-1H-pyrazol-3-yl)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid](/img/structure/B1327075.png)
![4-(3-{2-[(4-Fluorobenzoyl)(methyl)amino]ethyl}-1,2,4-oxadiazol-5-yl)benzoic acid](/img/structure/B1327077.png)
![4-({[5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid](/img/structure/B1327084.png)
![4-[(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1327085.png)
![2-{1-[(1,3-Diphenyl-1H-pyrazol-4-YL)carbonyl]-piperidin-4-YL}propanoic acid](/img/structure/B1327087.png)
![{2-[1-(Phenylsulfonyl)piperidin-4-yl]ethyl}amine hydrochloride](/img/structure/B1327092.png)
![[1-(3,4,5-Trimethoxybenzoyl)piperidin-4-yl]acetic acid](/img/structure/B1327093.png)

![Ethyl 5-{[(4-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327097.png)
![Ethyl 5-{[(4-fluorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327098.png)
![tert-butyl 3-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1327099.png)

![tert-butyl 3-formyl-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1327103.png)
![5-tert-butyl 3-ethyl 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B1327104.png)